molecular formula C10H14N2 B1469978 4-Methyl-3-(pyrrolidin-3-yl)pyridine CAS No. 1225218-28-9

4-Methyl-3-(pyrrolidin-3-yl)pyridine

Cat. No.: B1469978
CAS No.: 1225218-28-9
M. Wt: 162.23 g/mol
InChI Key: WMZPAJFGBAJRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-3-(pyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as Nicotine, Flux MAAG, L-Nicotine, and Nicotin . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds has been reported in the literature. For instance, a simple protocol for the construction of the pyrrolo [3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-3-(pyrrolidin-3-yl)pyridine and its derivatives have been explored extensively for their synthetic utility and chemical properties. For instance, pyrrolidines, which are significant heterocyclic compounds showing biological effects, have been synthesized through [3+2] cycloaddition, revealing the polar nature of such reactions and their utility under mild conditions for producing pyrrolidine derivatives. These compounds find applications in medicine, dyes, and agrochemical substances, highlighting their broad industrial relevance (Żmigrodzka et al., 2022).

Moreover, the development of selective brain penetrant PDE9A inhibitors like PF-04447943 for treating cognitive disorders underscores the therapeutic potential of pyrrolidine derivatives. Their synthesis involves advanced techniques like parallel synthetic chemistry and structure-based drug design, demonstrating the chemical versatility and application of pyrrolidines in pharmaceutical research (Verhoest et al., 2012).

Catalysis and Methodology Development

The catalytic methylation of pyridines using temporary dearomatisation, a technique that leverages the unique reactivity patterns of pyridines, showcases innovative methodologies in organic synthesis. This approach opens new avenues for functionalizing pyridines, a cornerstone of drug discovery processes, by using methanol and formaldehyde as key reagents for methylation (Grozavu et al., 2020).

Additionally, novel approaches to synthesizing alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlight the continuous effort to create highly functionalized derivatives for further chemical exploration. These methodologies underscore the importance of pyrrolidine derivatives in constructing complex molecular architectures for various scientific applications (Ruano et al., 2005).

Biological and Medicinal Research

Pyrrolidine derivatives have also been investigated for their potential in biological and medicinal research. The study of nortopsentin analogues, for instance, delves into the synthesis and antitumor activity of pyrrolidino[2,3-b]pyridine derivatives in models of diffuse malignant peritoneal mesothelioma, showcasing the compounds' ability to inhibit cyclin-dependent kinases, reduce cell proliferation, and induce apoptosis. This research highlights the therapeutic potential of pyrrolidine derivatives in oncology (Carbone et al., 2013).

Future Directions

The pyrrolidine ring is a versatile scaffold for the development of novel biologically active compounds . Therefore, “4-Methyl-3-(pyrrolidin-3-yl)pyridine” and similar compounds have potential for further exploration in drug discovery and development .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-(pyrrolidin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. Additionally, it can impact metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can lead to conformational changes in the target molecules, thereby altering their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-3-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPAJFGBAJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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